

# DM21 Unleashed: A Comparative Analysis Against Hybrid and Double-Hybrid Functionals

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Compound of Interest		
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For researchers, scientists, and drug development professionals navigating the complex landscape of computational chemistry, the choice of density functional approximation (DFA) is paramount for achieving accurate and reliable results. This guide provides an in-depth comparison of the DeepMind21 (DM21) functional, a machine-learned DFA, against established hybrid and double-hybrid functionals, supported by experimental data and detailed methodologies.

Developed by DeepMind, the **DM21** functional represents a significant advancement in the application of machine learning to solve long-standing challenges in density functional theory (DFT), particularly the delocalization error inherent in many conventional functionals.[1] This guide will delve into the performance of **DM21** across various chemical benchmarks, its strengths, and its current limitations, offering a clear perspective on its practical applicability in research and drug discovery.

## **Performance Benchmarks: A Quantitative Look**

The performance of **DM21** has been rigorously evaluated on several standard benchmark sets, providing a quantitative measure of its accuracy against well-established functionals. The following tables summarize the mean absolute errors (MAEs) in kcal/mol for key benchmark suites.

# Table 1: Performance on General Thermochemistry (GMTKN55 Benchmark)



The GMTKN55 benchmark is a comprehensive test suite for general main-group thermochemistry, kinetics, and non-covalent interactions.

Functional	Overall MAE (kcal/mol)
DM21	1.5[2]
SCAN	3.6[2]
revPBE:D3(BJ)	
PW6B95:D3(0)	_
DSD-PBEP86:D3(BJ) (Double-Hybrid)	_

Note: Specific MAE values for revPBE:D3(BJ), PW6B95:D3(0), and DSD-PBEP86:D3(BJ) on the overall GMTKN55 set were not explicitly found in the provided search results, but they are generally considered strong performers. The dashed line in one of the source figures indicates the performance of the double-hybrid functional DSD-PBEP86:D3BJ.[1]

# Table 2: Performance on Assorted Benchmarks (BBB, QM9)

The BBB benchmark assesses performance on first- and second-row diatomics, while the QM9 dataset focuses on the properties of small organic molecules.

Functional	BBB MAE (kcal/mol)	QM9 MAE (kcal/mol)
DM21		
SCAN	_	
Best Performing Hybrids	_	

Specific comparative values for **DM21**, SCAN, and the best-performing hybrid functionals on the BBB and QM9 benchmarks were mentioned as being present in supplementary materials of the source but not directly provided in the snippets.[1]



# Table 3: Performance on Transition Metal Chemistry (TMC117 Benchmark)

Transition metal chemistry presents a significant challenge for DFAs. This table shows the Mean Absolute Errors (MAEs) for reaction energies.

Functional	MAE (kcal/mol)
B3LYP@B3LYP	9.36[3]
DM21@B3LYP	8.08[3]
DM21@DM21	8.41[3]
B3LYP@DM21	9.04[3]

Note: "A@B" denotes the evaluation of functional A on the electron density obtained from a calculation with functional B. The D3(BJ) dispersion correction was applied to all energies.[4]

## **Key Strengths and Limitations of DM21**

### Strengths:

- Improved Accuracy for Main-Group Chemistry: For main-group thermochemistry, **DM21** has
  demonstrated significantly lower errors compared to popular functionals like SCAN.[2] It has
  been shown to outperform most other hybrid functionals on standard molecular benchmarks.
  [1]
- Addressing Delocalization Error: DM21 was specifically trained on fractional charge and spin systems, enabling it to correctly describe the dissociation of molecules like H<sub>2</sub> without breaking spin symmetry, a classic failure of many DFAs.[1]
- Potential in Transition Metal Chemistry: While facing convergence issues, DM21 shows promise. When evaluated on B3LYP densities (DM21@B3LYP), it provides a noticeable improvement in accuracy over self-consistent B3LYP calculations for transition metal complexes.[4][5]

#### Limitations:

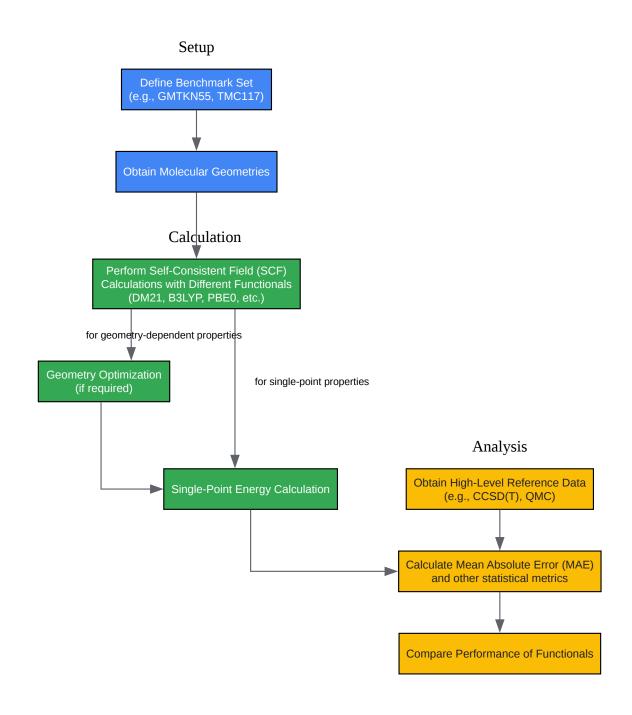


- Computational Cost: A significant drawback of DM21 is its computational expense. A single self-consistent field (SCF) iteration with DM21 can be substantially more time-consuming than a full calculation with hybrid or even double-hybrid functionals like B2PLYP.[5] Speed tests have shown that in single-point computations, DM21 is slower than analytic functionals and even CCSD(T).[2]
- SCF Convergence Issues in Transition Metal Chemistry: A major hurdle for the practical
  application of **DM21** in transition metal chemistry is the frequent difficulty in achieving selfconsistent field (SCF) convergence.[4][6] These issues are not typically resolved by standard
  SCF setting adjustments.[4]
- Geometry Optimization Challenges: The absence of analytical gradients for DM21
  necessitates the use of numerical gradients for geometry optimization.[7] This process
  requires multiple SCF calculations and can be contaminated by numerical noise from the
  neural network, making optimizations less efficient and potentially less accurate than with
  analytical functionals.[2][7] Studies have shown that while DM21's energy predictions are
  superior, the quality of its predicted equilibrium geometries is comparable to that of PBE0
  and SCAN.[2]
- Extrapolation to Unseen Chemistry: As a machine-learned functional trained on main-group chemistry, its ability to extrapolate to different chemical spaces, such as transition metal chemistry, is a recognized challenge.[5][6]

## **Experimental and Computational Protocols**

The benchmark results presented are based on well-defined computational methodologies. A general workflow for evaluating these functionals is outlined below.





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Caption: A generalized workflow for benchmarking DFT functionals.

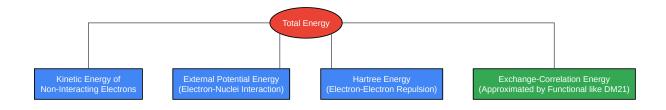


### **Methodological Details:**

- Software: The implementation of DM21 for many of these benchmarks was carried out within the PySCF (Python for Strongly Correlated Electron Systems) framework.[7]
- Basis Sets: For geometry optimizations, basis sets such as 6-31G(d,p) and def2-TZVP have been used.[2] For atomization energies, the cc-pVQZ basis set is common.[2]
- Reference Data: The accuracy of the functionals is determined by comparing the calculated values to high-level reference data, typically from methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) or Quantum Monte Carlo (QMC).[1][2]
- Geometry Optimization: For **DM21**, geometry optimization relies on numerical gradients calculated using central finite difference methods due to the lack of analytical gradients.[7]
- Convergence Criteria: For B3LYP calculations, a convergence threshold of 10<sup>-8</sup> for the energy and 10<sup>-4</sup> for the gradients is typical. For **DM21** SCF, these are often relaxed to 10<sup>-6</sup> and 10<sup>-3</sup>, respectively. The initial guess for **DM21** calculations often uses orbitals from a converged B3LYP calculation.[5]

## **Logical Relationship of DFT Functional Components**

The following diagram illustrates the conceptual relationship between the different components of a DFT calculation, highlighting where the exchange-correlation functional, such as **DM21**, plays a crucial role.



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Caption: Core components of the total energy in a DFT calculation.



### Conclusion

The **DM21** functional demonstrates state-of-the-art performance for main-group chemistry, often outperforming widely used hybrid functionals. Its design effectively mitigates the delocalization error that plagues many conventional DFAs. However, for broader practical application, particularly in transition metal chemistry and for routine geometry optimizations, significant challenges remain. The high computational cost and issues with SCF convergence currently limit its widespread adoption in these areas.

For researchers focused on high-accuracy thermochemistry of organic molecules, **DM21** presents a compelling option, provided computational resources are not a major constraint. For studies involving transition metals or requiring extensive geometry optimizations, established hybrid functionals like B3LYP or PBE0, often with dispersion corrections, remain the more pragmatic choice at present. The development of **DM21**, however, paves the way for future machine-learned functionals that may overcome the current limitations, offering a glimpse into the next generation of computational chemistry tools.

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